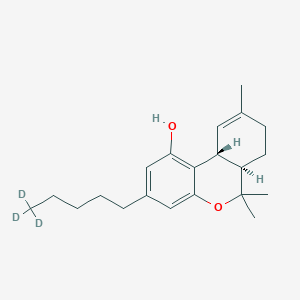

(-)-delta-9-Thc (D3)

Vue d'ensemble

Description

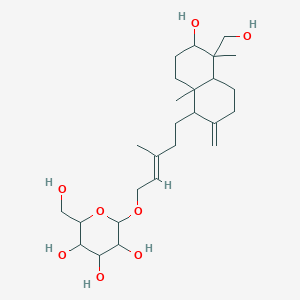

Cholecalciferol, also known as Vitamin D3, is a form of Vitamin D used in the treatment of specific medical conditions such as refractory rickets, hypoparathyroidism, and familial hypophosphatemia, as well as osteoporosis and chronic kidney disease . It is synthesized in the skin by a photochemical conversion of provitamin D3 .

Synthesis Analysis

Vitamin D3 is synthesized in the skin upon UVB exposure. The UVB exposure of provitamin D3 (7-dehydrocholesterol) in the skin breaks the B-ring to form previtamin D3, which undergoes thermally induced rearrangement to vitamin D3 . A study also showed that a modified high-performance liquid chromatography (HPLC) autosampler was used for the photo-high-p,T flow synthesis of vitamin D3 .

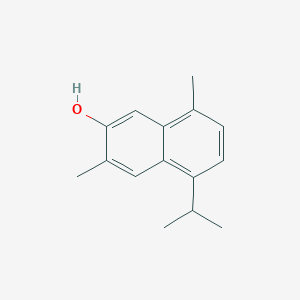

Molecular Structure Analysis

Vitamin D3 is a secosteroid generated in the skin when 7-dehydrocholesterol located there interacts with ultraviolet irradiation . The major natural source of vitamin D is synthesis of cholecalciferol in the lower layers of the epidermis of the skin, through a photochemical reaction with Ultraviolet B (UV-B) radiation from sun exposure or UV-B lamps .

Chemical Reactions Analysis

Chemical derivatization is applied to vitamin D metabolites to increase the ionization efficiency, which is particularly important for very low abundant metabolites . Derivatization can also improve the selectivity of the LC separation . A wide variety of derivatization reagents has been reported in recent years .

Physical and Chemical Properties Analysis

Vitamin D3 is a group of fat-soluble secosteroids responsible for increasing intestinal absorption of calcium, magnesium, and phosphate, and for many other biological effects . The primary action of 1,25(OH)2D occurs through its binding to the nuclear vitamin D receptor (VDR), which heterodimerizes with the retinoid X receptor and binds to vitamin D-responsive elements close to target genes .

Applications De Recherche Scientifique

.delta.9-Tetrahydrocannabinol-d3 is widely used in scientific research, including:

Chemistry: It is used as an internal standard for the quantification of delta-9-tetrahydrocannabinol in various analytical applications, including gas chromatography and liquid chromatography-mass spectrometry[][1].

Biology: It is used in studies investigating the metabolism and pharmacokinetics of delta-9-tetrahydrocannabinol in biological systems[][1].

Medicine: It is used in clinical research to study the effects of delta-9-tetrahydrocannabinol on various physiological processes, including pain perception, cognition, and appetite regulation[][1].

Industry: It is used in the development and validation of analytical methods for the detection and quantification of delta-9-tetrahydrocannabinol in various products, including pharmaceuticals and consumer goods[][1].

Mécanisme D'action

Le Δ9-tétrahydrocannabinol-d3 exerce ses effets en interagissant avec les récepteurs cannabinoïdes dans l’organisme. Le delta-9-tétrahydrocannabinol agit comme un agoniste partiel à ces récepteurs, ce qui entraîne l’activation des voies de signalisation qui médient ses effets psychoactifs et physiologiques .

Safety and Hazards

Orientations Futures

There is a growing awareness about vitamin D as a requirement for optimal health. Vitamin D3 is synthesized in the skin by a photochemical conversion of provitamin D3, but the necessary UVB rays are only emitted all year round in places that lie below a 35° latitude . Therefore, perspectives for a future production of vitamin D biofortified fruits, vegetables, and fish will be presented .

Analyse Biochimique

Biochemical Properties

(-)-delta-9-Thc (D3) interacts with various enzymes, proteins, and other biomolecules. It is metabolized by conversion to the 25-hydroxy form and then to the 1,25-dihydroxy metabolite in the kidney, which is the bioactive form of this vitamin . This metabolite has a structure similar to other steroid hormones produced in the body .

Cellular Effects

(-)-delta-9-Thc (D3) has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Its anti-inflammatory, antioxidant, and neuroprotective properties support immune health, muscle function, and brain cell activity .

Molecular Mechanism

The mechanism of action of (-)-delta-9-Thc (D3) involves direct binding of the 1,25(OH)2D3 active form to the vitamin D receptor, allowing the receptor to act as a transcription factor that modulates the gene expression of transport proteins . This results in effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (-)-delta-9-Thc (D3) change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of (-)-delta-9-Thc (D3) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

(-)-delta-9-Thc (D3) is involved in metabolic pathways that include enzymes or cofactors. It influences metabolic flux or metabolite levels . It is activated by two protein enzyme hydroxylation steps, the first in the liver and the second in the kidneys .

Transport and Distribution

(-)-delta-9-Thc (D3) is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of (-)-delta-9-Thc (D3) and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

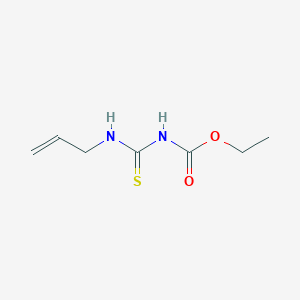

Analyse Des Réactions Chimiques

Le Δ9-tétrahydrocannabinol-d3 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène à la molécule, souvent à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome. Les principaux produits formés par l’oxydation comprennent les dérivés hydroxylés et carboxylés[][1].

Réduction : Cette réaction implique la suppression de l’oxygène ou l’ajout d’hydrogène à la molécule. Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium. Les principaux produits formés par réduction comprennent les dérivés déshydroxylés[][1].

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre. Les réactifs courants utilisés dans les réactions de substitution comprennent les halogènes et les agents alkylants. Les principaux produits formés par substitution comprennent les dérivés halogénés et alkylés[][1].

Applications de la recherche scientifique

Le Δ9-tétrahydrocannabinol-d3 est largement utilisé dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme étalon interne pour la quantification du delta-9-tétrahydrocannabinol dans diverses applications analytiques, notamment la chromatographie en phase gazeuse et la chromatographie en phase liquide couplée à la spectrométrie de masse[][1].

Biologie : Il est utilisé dans des études portant sur le métabolisme et la pharmacocinétique du delta-9-tétrahydrocannabinol dans les systèmes biologiques[][1].

Médecine : Il est utilisé dans la recherche clinique pour étudier les effets du delta-9-tétrahydrocannabinol sur divers processus physiologiques, notamment la perception de la douleur, la cognition et la régulation de l’appétit[][1].

Industrie : Il est utilisé dans le développement et la validation de méthodes analytiques pour la détection et la quantification du delta-9-tétrahydrocannabinol dans divers produits, notamment les produits pharmaceutiques et les biens de consommation[][1].

Comparaison Avec Des Composés Similaires

Le Δ9-tétrahydrocannabinol-d3 est unique en ce qu’il s’agit d’une forme deutérée du delta-9-tétrahydrocannabinol, ce qui permet son utilisation comme étalon interne dans les applications analytiques. Les composés similaires comprennent :

Delta-9-tétrahydrocannabinol : La forme non deutérée du composé, qui est le principal composant psychoactif du cannabis[][1].

Delta-8-tétrahydrocannabinol : Un composé similaire avec une structure chimique légèrement différente, qui a également des propriétés psychoactives[][1].

Cannabidiol : Un cannabinoïde non psychoactif présent dans le cannabis, qui possède diverses propriétés thérapeutiques[][1].

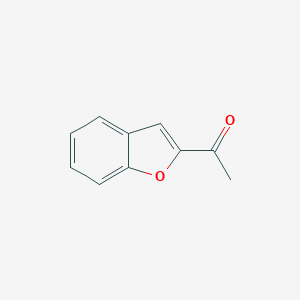

Propriétés

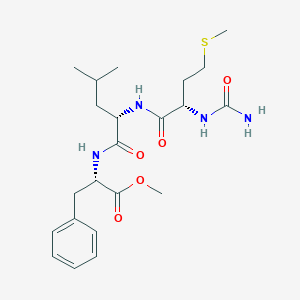

IUPAC Name |

(6aR,10aR)-6,6,9-trimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQFCXCEBYINGO-MVOYJBSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

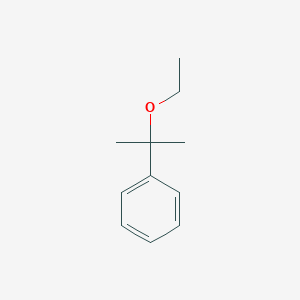

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81586-39-2 | |

| Record name | 81586-39-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does using (-)-delta-9-THC (D3) improve the accuracy of THC quantification in the studies?

A1: The use of (-)-delta-9-THC (D3) as an internal standard enhances accuracy by accounting for potential analyte loss during sample preparation steps like extraction and purification. [, ] By comparing the signal ratio of THC to (-)-delta-9-THC (D3) in a sample with a known standard, researchers can more accurately determine the original THC concentration, even if some sample is lost during processing.

Q2: What analytical techniques were employed in conjunction with (-)-delta-9-THC (D3) for cannabinoid analysis?

A2: The research papers utilized sophisticated analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [] and Ultra-high Performance Liquid Chromatography-Electrospray Tandem Mass Spectrometry (UPLC-MS/MS) [, ] coupled with (-)-delta-9-THC (D3) as an internal standard. These techniques enable the separation, identification, and quantification of cannabinoids, including THC, with high sensitivity and specificity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)

![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)